

Application Note: Quantitative Analysis of Alogliptin in Human Plasma using Alogliptin (13CD3)

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Compound of Interest

Compound Name: Alogliptin (13CD3)

Cat. No.: B12426154

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Executive Summary & Scope

This protocol details a high-sensitivity, validated LC-MS/MS method for the quantitation of Alogliptin in human plasma.[1][2][3][4] The method employs **Alogliptin (13CD3)** as a stable isotope-labeled internal standard (SIL-IS).

The use of a 13CD3 label (incorporating one Carbon-13 and three Deuterium atoms) provides a mass shift of +4 Da relative to the analyte.[5] This is superior to standard deuterated analogs (e.g., D3) as it eliminates potential interference from the natural isotopic envelope (M+3) of the analyte, ensuring high specificity at the Lower Limit of Quantitation (LLOQ).

Key Performance Indicators

- Matrix: Human Plasma (K2EDTA or Lithium Heparin)
- Sample Volume: 100 µL
- Linear Range: 1.0 – 1000 ng/mL
- LLOQ: 1.0 ng/mL
- Throughput: < 3.5 min run time

Scientific Rationale & Mechanism

Internal Standard Selection

In bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity. **Alogliptin (13CD3)** acts as the ideal SIL-IS because it co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.

- Label Position: Typically located on the N-methyl group of the uracil ring.

- Mass Shift: Alogliptin (

, MW 339.17)

Alogliptin-13CD3 (MW ~343.20). Note: The precursor ion shifts from 340.2 to 344.2.

Fragmentation Pathway

The method utilizes Multiple Reaction Monitoring (MRM) in positive ESI mode.

- Primary Transition (Quantifier): Cleavage of the methylene bridge yields the cyanobenzyl cation (

116.1).

- Selectivity Note: If the SIL-label is on the uracil core (common for synthetic ease), the primary fragment (

116.1) will not contain the label. Thus, the IS transition is

. The mass discrimination occurs solely at the precursor stage (Q1).

Materials & Reagents

Reference Standards

- Alogliptin Benzoate: Purity > 99.0% (USP/EP Reference Standard).
- **Alogliptin (13CD3)** Internal Standard: Isotopic purity > 99 atom % D/13C.
 - Source: Specialized isotope labs (e.g., Alsachim, Toronto Research Chemicals).

Solvents & Matrix[2]

- Acetonitrile (ACN) & Methanol (MeOH): LC-MS Grade.
- Formic Acid (FA): Optima™ LC-MS Grade.
- Ammonium Formate: 10M stock solution (volatile buffer).
- Water: Milli-Q (18.2 MΩ·cm).
- Blank Human Plasma: Free of interference at retention times of Alogliptin and IS.

Experimental Protocol

Instrumentation Setup

Liquid Chromatography (UHPLC):

- Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 μm) or Phenomenex Kinetex C18.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.

Mobile Phase:

- MP A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- MP B: Acetonitrile + 0.1% Formic Acid.[1][4][5]

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial
0.50	10	Load
1.50	90	Elute
2.50	90	Wash
2.60	10	Re-equilibrate

| 3.50 | 10 | Stop |

Mass Spectrometry (Triple Quadrupole):

- Ionization: ESI Positive ().[5]
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.

MRM Table:

Compound	Precursor (Q1)	Product (Q3)	Dwell (ms)	CE (eV)
Alogliptin	340.2	116.1	100	28

| Alogliptin (13CD3) | 344.2 | 116.1 | 100 | 28 |

Preparation of Standards

- Stock Solutions: Prepare 1.0 mg/mL stocks of Alogliptin and Alogliptin-13CD3 in Methanol. Store at -20°C.
- IS Working Solution (ISWS): Dilute IS stock to 50 ng/mL in 50% ACN.

- Calibration Standards (CC): Prepare serial dilutions in human plasma ranging from 1.0 to 1000 ng/mL.
- Quality Control (QC): Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in plasma.

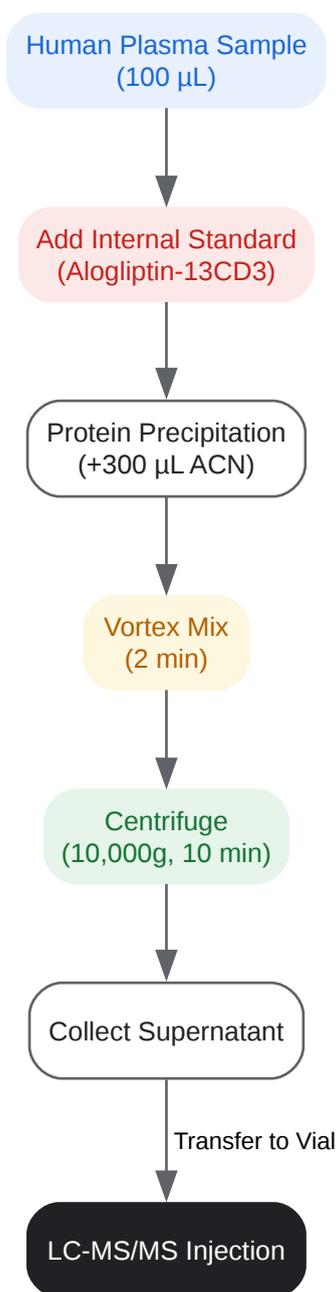
Sample Preparation (Protein Precipitation)

This method uses a "crash and shoot" approach for maximum throughput.

- Aliquot: Transfer 100 μ L of plasma (Sample/CC/QC) into a 1.5 mL centrifuge tube or 96-well plate.
- Spike IS: Add 20 μ L of IS Working Solution (50 ng/mL). Vortex gently for 10 sec.
- Precipitate: Add 300 μ L of Acetonitrile (cold).
- Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.
- Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 200 μ L of the clear supernatant to an HPLC vial/plate.
- Dilute (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with Mobile Phase A before injection.

Visual Workflows

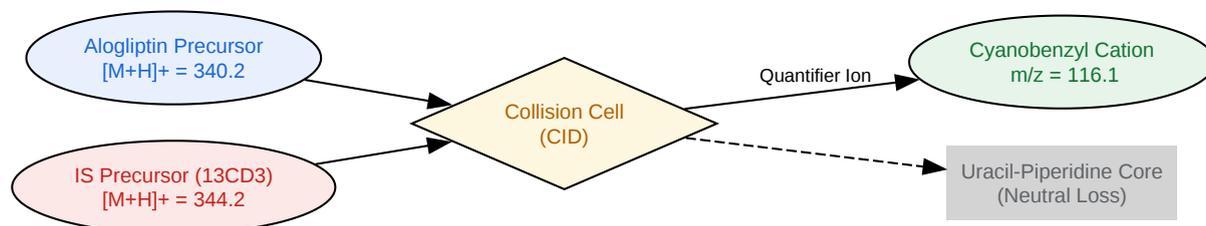
Sample Preparation Workflow



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Caption: Step-by-step Protein Precipitation (PPT) workflow ensuring high recovery and IS equilibration.

MRM Fragmentation Pathway



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Caption: Fragmentation mechanism. Note that the 116.1 fragment is common to both Analyte and IS if the label is on the Uracil core.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation 2018), the following criteria must be validated:

Parameter	Acceptance Criteria	Experimental Note
Selectivity	No interference > 20% of LLOQ in 6 blank lots.	Check for cross-talk: Inject IS only and monitor analyte channel.
Linearity		Weighted () linear regression is recommended.
Accuracy & Precision	(at LLOQ).	Run 5 replicates of L, M, H QCs over 3 days.
Matrix Effect	IS-normalized Matrix Factor (MF) CV < 15%.	Compare post-extraction spike vs. neat solution.
Recovery	Consistent across QC levels.	Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Senior Scientist Insights

- IS Cross-Talk:
 - Since the product ion (116.[6]1) is often the same for both analyte and IS, the precursor isolation width (Q1 resolution) is critical. Ensure Q1 is set to "Unit" or "High" resolution to prevent the 340.2 isotope window from bleeding into the 344.2 channel.
 - Tip: If you observe high background in the IS channel, verify the isotopic purity of your ¹³CD₃ standard. Lower quality standards may contain unlabeled Alogliptin.
- Carryover:
 - Alogliptin is a basic amine and can stick to stainless steel.
 - Solution: Use a needle wash solution containing 0.1% Formic Acid in 50:50 MeOH:Water.
- pH Control:
 - The retention of Alogliptin on C18 is pH-dependent. Maintain mobile phase pH around 3.5 - 4.0 (Ammonium Formate buffer) to ensure robust peak shape and separation from early-eluting plasma phospholipids.

References

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